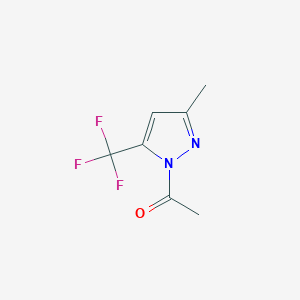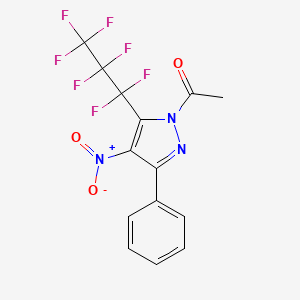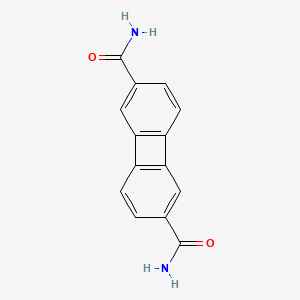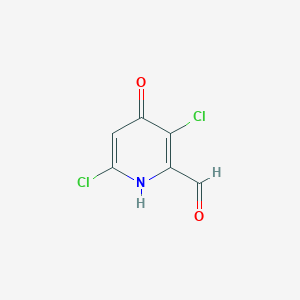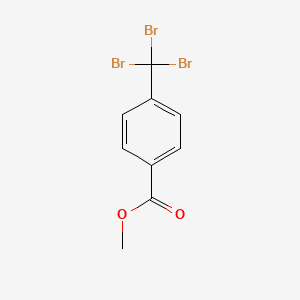
4-ethoxy-2,3-dimethylpyridine N-oxide
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-2,3-dimethylpyridine N-oxide, pyridine N-oxides can be synthesized through various methods . For instance, one method involves the reaction of 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then adding a sulfuric acid solution of potassium nitrate to the mixed solution .科学的研究の応用
Synthesis and Chemical Reactions
4-Ethoxy-2,3-dimethylpyridine N-oxide has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of complex molecules, such as 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, demonstrating its versatility in organic synthesis (Pan Xiang-jun, 2006). Additionally, research has been conducted on the improvement of synthesis methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, indicating ongoing interest in the efficient production of these chemicals (Xia Liang, 2007).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been performed on compounds closely related to this compound. For example, X-ray, FTIR, and ab initio HF studies of O-H-O hydrogen bond in 4-dimethylamino-2,6-dimethylpyridine N-oxide 4-toluenesulphonate provide insights into the molecular structure and bonding characteristics of similar compounds (Z. Dega-Szafran et al., 1999).
Electrochemical Studies
Electrochemical studies have also been conducted on related N-oxide compounds, such as the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives, which can provide valuable information for the development of new electrochemical sensors and devices (J. Stradiņš et al., 1987).
Catalytic Activity
The catalytic activity of compounds structurally similar to this compound has been explored, such as in the case of asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. This indicates the potential of such compounds in catalysis and polymerization reactions (K. Nakano et al., 2003).
特性
IUPAC Name |
4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWFOFDMHWRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=[N+](C=C1)[O-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-one](/img/structure/B3039322.png)

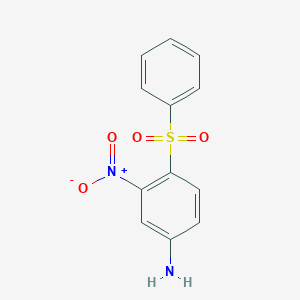
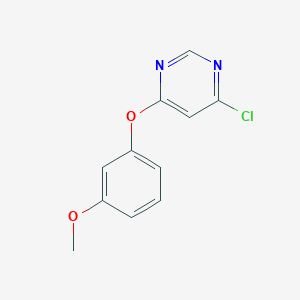
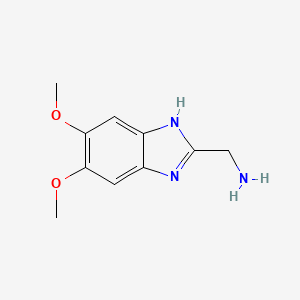
![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)
![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

